1-ethyl-1H-pyrazole-4-carboxamide
Overview
Description
1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
1-Ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative . Pyrazoles are known to exhibit a wide range of biological properties and are found in many pharmaceuticals . The primary targets of this compound are likely to be similar to those of other pyrazole derivatives. For instance, some pyrazole derivatives target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transfer system .
Mode of Action
Based on the known actions of similar pyrazole derivatives, it can be inferred that this compound may interact with its targets through hydrogen bonding and π-π stacking interactions . These interactions can lead to the inhibition of the target enzyme’s activity, thereby affecting the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
Pyrazole derivatives, such as this compound, are known to affect various biochemical pathways. For instance, when pyrazole derivatives inhibit SDH, they block the energy synthesis of the pathogens by inhibiting mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been a significant target for developing fungicides .
Result of Action
Similar pyrazole derivatives have been shown to exhibit antifungal activities . For instance, some pyrazole-4-carboxamides have shown more than 90% inhibition against certain fungi at specific concentrations .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-pyrazole-4-carboxamide has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to exhibit inhibitory activity against certain types of fungi, suggesting that it may interact with enzymes or proteins essential for fungal growth
Cellular Effects
Preliminary studies suggest that it may have antifungal activity, indicating that it could influence cell function in fungi
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of ethylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals, particularly fungicides.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-carboxamide
- 1-ethyl-1H-pyrazole-3-carboxamide
- 1-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-methyl-1H-pyrazole-4-carboxamide, the ethyl group provides different steric and electronic effects, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-ethylpyrazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNNPVRCIDMOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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